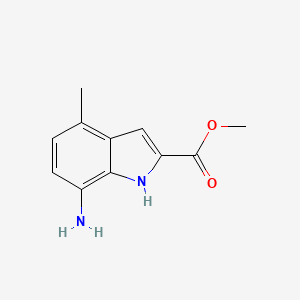![molecular formula C11H6ClN3O2 B13657794 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the imidazoquinoxaline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroaniline with glyoxal in the presence of ammonium acetate to form the imidazoquinoxaline core. The resulting intermediate is then chlorinated at the 4th position using thionyl chloride or phosphorus oxychloride. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Imidazoquinoxaline N-oxides.
Reduction: Imidazoquinoxaline amines.
Substitution: Imidazoquinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antifungal, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for synthesizing complex heterocyclic compounds.
Biological Studies: It is employed in studying the biological activity of imidazoquinoxaline derivatives on various cell lines.
Material Science: The compound is explored for its potential use in developing novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound disrupts hyphal differentiation, spore germination, and germ tube growth, leading to the inhibition of fungal growth . In anticancer research, it may act by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and carboxylic acid groups.
4-Methylimidazo[1,2-a]quinoxaline: Contains a methyl group instead of a chlorine atom at the 4th position.
2-Phenylimidazo[1,2-a]quinoxaline: Contains a phenyl group at the 2nd position instead of a carboxylic acid group.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile scaffold in drug design and material science .
Propiedades
Fórmula molecular |
C11H6ClN3O2 |
|---|---|
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
4-chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-10-14-7(11(16)17)5-15(10)8-4-2-1-3-6(8)13-9/h1-5H,(H,16,17) |
Clave InChI |
ADHVTPHYUVGRJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C3=NC(=CN23)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


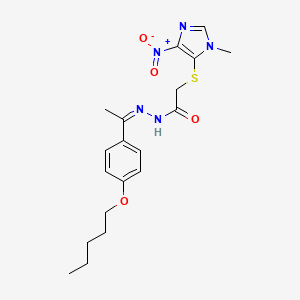
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
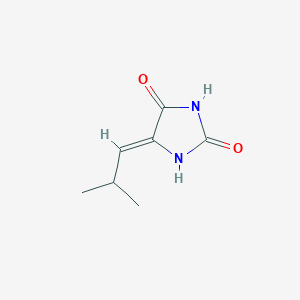
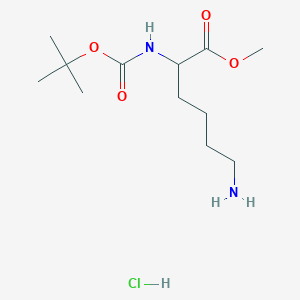

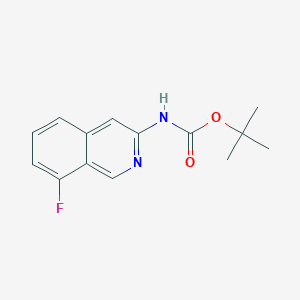



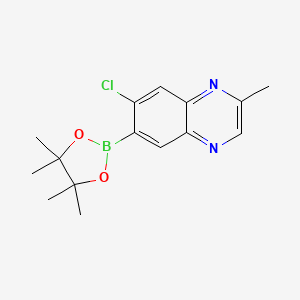

![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
